
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a hydroxyphenyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with 1-propylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group is believed to play a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium
- Ethyl (3-hydroxyphenyl)carbamate
Uniqueness
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
75910-78-0 |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-3-10-18-11-6-9-17(13-18,16(20)21-4-2)14-7-5-8-15(19)12-14/h5,7-8,12,19H,3-4,6,9-11,13H2,1-2H3 |
InChI-Schlüssel |
IXSONMWUQDCFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC(C1)(C2=CC(=CC=C2)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


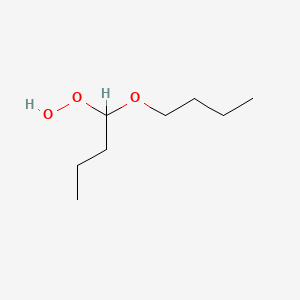

![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
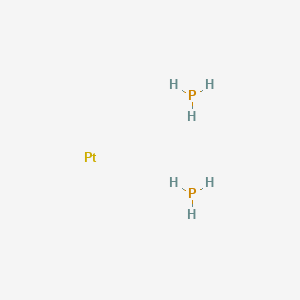
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)


![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
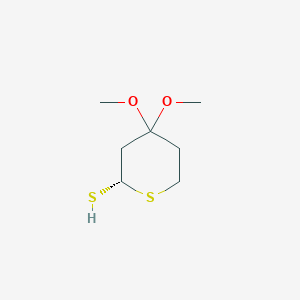

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
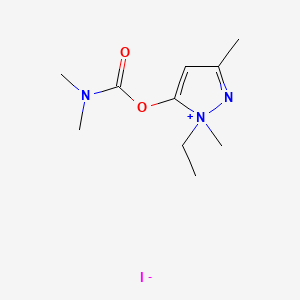
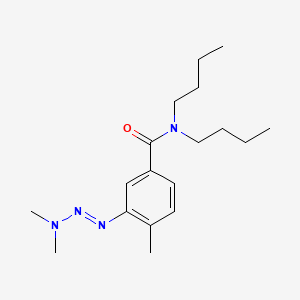
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
